molecular formula C32H36ClFN2O5 B10828021 SSTR5 antagonist 2 (hydrochloride)

SSTR5 antagonist 2 (hydrochloride)

Cat. No.: B10828021
M. Wt: 583.1 g/mol
InChI Key: INOFULPPOPEZJZ-UHFFFAOYSA-N
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Description

SSTR5 antagonist 2 (hydrochloride) is a highly potent, orally active, and selective antagonist of the somatostatin receptor subtype 5 (SSTR5). This compound has shown potential for research in the treatment of type 2 diabetes mellitus by enhancing the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and insulin .

Preparation Methods

The synthesis of SSTR5 antagonist 2 (hydrochloride) involves several steps, starting from the appropriate precursor moleculesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .

Industrial production methods for SSTR5 antagonist 2 (hydrochloride) are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

SSTR5 antagonist 2 (hydrochloride) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

SSTR5 antagonist 2 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

SSTR5 antagonist 2 (hydrochloride) exerts its effects by selectively binding to and blocking the somatostatin receptor subtype 5 (SSTR5). This inhibition prevents the receptor from interacting with its natural ligand, somatostatin, thereby modulating the downstream signaling pathways. The primary molecular targets include the G-protein-coupled receptors (GPCRs) involved in the regulation of hormone secretion. By blocking SSTR5, the compound enhances the secretion of incretin hormones such as GLP-1 and insulin, which play crucial roles in glucose metabolism .

Comparison with Similar Compounds

Properties

Molecular Formula

C32H36ClFN2O5

Molecular Weight

583.1 g/mol

IUPAC Name

4-[8-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-3-oxo-2,8-diazaspiro[4.5]decan-2-yl]benzoic acid;hydrochloride

InChI

InChI=1S/C32H35FN2O5.ClH/c1-3-39-27-17-22(18-28(40-4-2)30(27)23-5-9-25(33)10-6-23)20-34-15-13-32(14-16-34)19-29(36)35(21-32)26-11-7-24(8-12-26)31(37)38;/h5-12,17-18H,3-4,13-16,19-21H2,1-2H3,(H,37,38);1H

InChI Key

INOFULPPOPEZJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O.Cl

Origin of Product

United States

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